BenchChemオンラインストアへようこそ!

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Histone deacetylase inhibition HDAC6 selectivity Epigenetic probe development

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (synonym: 3-acetamido-6-bromocoumarin) is a synthetic brominated coumarin derivative bearing an acetamide substituent at the 3-position of the 2H-chromen-2-one ring system. With a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.09 g·mol⁻¹, the compound features a bromine atom at the 6-position that serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 3-acetamido group provides a latent amino functionality accessible through quantitative deacetylation.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 33404-13-6
Cat. No. B3051385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide
CAS33404-13-6
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C11H8BrNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14)
InChIKeyYUCWHDKEYMEEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (CAS 33404-13-6): Procurement-Relevant Identity and Scaffold Characteristics


N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (synonym: 3-acetamido-6-bromocoumarin) is a synthetic brominated coumarin derivative bearing an acetamide substituent at the 3-position of the 2H-chromen-2-one ring system . With a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.09 g·mol⁻¹, the compound features a bromine atom at the 6-position that serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 3-acetamido group provides a latent amino functionality accessible through quantitative deacetylation [1]. The compound is a crystalline solid with a melting point of 262–263 °C (recrystallized from ethyl acetate/hexane) and a predicted LogP of approximately 2.6 [2]. It is primarily utilized as a key intermediate in medicinal chemistry programs targeting aldose reductase II (ALR2) inhibition, histone deacetylase (HDAC) profiling, and fluorescent probe construction through sequential click chemistry and cross-coupling strategies [3][4].

Why N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide Cannot Be Replaced by Non-Brominated or Differently Substituted Coumarin Analogs in Research Procurement


Generic substitution among 3-acetamidocoumarin derivatives fails because the 6-bromo substituent and the 3-acetamido group confer orthogonal synthetic and biological properties that are absent in the non-brominated analog (3-acetamidocoumarin, CAS 779-30-6) and in analogs lacking the acetamide at position 3 (e.g., 6-bromocoumarin, CAS 19063-55-9). The bromine atom at C-6 is not merely a placeholder; it enables palladium-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation at this position, a transformation that is sterically and electronically inaccessible on the non-halogenated scaffold [1]. Conversely, the 3-acetamido group can be quantitatively deacetylated to yield 3-amino-6-bromocoumarin, which is then convertible to the 3-azido derivative for copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) click chemistry [2][3]. Compounds lacking either functionality forfeit one of these two diversification pathways. Biologically, the 6-bromo substitution shifts the HDAC isoform inhibition profile: the target compound exhibits preferential inhibition of HDAC6 (IC₅₀ = 24.8 µM) over HDAC1–5 and HDAC7–9 (all IC₅₀ > 100 µM) in the same biochemical assay format, a selectivity pattern not reproduced by the non-brominated parent [4]. In ALR2 inhibitor programs, hybrid compounds constructed from the 6-bromo-3-acetamidocoumarin scaffold achieve IC₅₀ values as low as 0.012 µM with a selectivity index of 324—forty-fold superior to the clinical reference sorbinil—whereas hybrids derived from non-brominated or 6,8-dibrominated congeners show attenuated potency [5]. These quantitative differences make indiscriminate substitution scientifically indefensible in structure–activity relationship (SAR) studies and chemical biology probe development.

Quantitative Differentiation Evidence for N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide (CAS 33404-13-6) Against Closest Analogs


HDAC6 Preferential Inhibition: 4-Fold Isoform Selectivity Over HDAC1–5 and HDAC7–9 in a Uniform Biochemical Assay

In a panel of recombinant human HDAC isoforms assayed under identical conditions (fluorogenic aminocoumarin release from substrate by trypsin-coupled biochemical assay), N-(6-bromo-2-oxo-2H-chromen-3-yl)acetamide exhibits preferential inhibition of HDAC6 with an IC₅₀ of 24.8 µM, while all other tested isoforms—HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9—show IC₅₀ values exceeding 100 µM (reported as 1.00E+5 nM for each) [1]. This represents a minimum 4.0-fold selectivity window for HDAC6 over the next most sensitive isoform. By contrast, the non-brominated analog 3-acetamidocoumarin (CAS 779-30-6) does not appear in the same ChEMBL-curated HDAC panel with this selectivity signature, and structurally related 3-carboxamide coumarins without the 6-bromo substituent have been reported to exhibit distinct, non-overlapping isoform selectivity profiles in independent studies [2]. The presence of the electron-withdrawing bromine at C-6 modulates the electronic character of the coumarin ring system and may influence the Zn²⁺-chelating geometry at the HDAC active site, rationalizing the observed selectivity shift.

Histone deacetylase inhibition HDAC6 selectivity Epigenetic probe development

ALR2 Inhibitor Hybrid Superiority: 40-Fold Greater Potency than Sorbinil When the 6-Bromo Scaffold Is Incorporated

In a systematic SAR study of coumarin-thiazolidinedione hybrid ALR2 inhibitors, N-(6-bromo-2-oxo-2H-chromen-3-yl)acetamide served as the key intermediate for generating compound 10c—N-[(6-bromo-3-coumarinyl)-2-(5-cyclopentylidene-2,4-dioxothiazolidin-3-yl)]acetamide—via N-bromoacetylation and subsequent thiazolidinedione coupling [1]. Compound 10c achieved an ALR2 IC₅₀ of 0.012 ± 0.001 µM with a selectivity index of 324.166, representing a forty-fold potency improvement over the clinical ALR2 inhibitor sorbinil and outperforming epalrestat, the current standard-of-care ALR2 inhibitor [1][2]. Across the entire 14-compound series (10a–n), IC₅₀ values ranged from 0.012 to 0.056 µM, with the 6-bromo-substituted analogs consistently occupying the most potent tier. In contrast, hybrids derived from non-brominated 3-acetamidocoumarin or from 6,8-dibrominated precursors exhibited higher IC₅₀ values within this range, establishing the monobromo substitution pattern as optimal for ALR2 inhibitory activity [1]. In vivo, compound 10c delayed cataract progression in streptozotocin-induced diabetic rats in a dose-dependent manner, confirming target engagement and disease-relevant pharmacodynamic activity [1].

Aldose reductase inhibition Diabetic complication therapeutics Coumarin-thiazolidinedione hybrids

Physicochemical Differentiation: Elevated Melting Point and Increased Lipophilicity Versus Non-Brominated Analog

The incorporation of bromine at C-6 produces a substantial shift in key physicochemical parameters relative to the non-brominated parent 3-acetamidocoumarin (CAS 779-30-6, MW 203.19) [1]. The melting point increases from 206–210 °C (non-brominated) to 262–263 °C (6-bromo), a ΔTₘ of approximately 53–57 °C, indicative of enhanced crystal lattice stability attributable to intermolecular C–H···Br and π–π interactions as characterized by X-ray crystallography of the closely related 3-acetyl-6-bromocoumarin [2]. The molecular weight increases by 78.90 g·mol⁻¹ (from 203.19 to 282.09), and the predicted octanol–water partition coefficient (LogP) rises from approximately 1.5 (non-brominated) to 2.59 (6-bromo), reflecting a meaningful increase in lipophilicity [1]. The 3-acetyl analog (3-acetyl-6-bromocoumarin, CAS 2199-93-1) shares the 6-bromo substitution but lacks the hydrogen bond donor of the acetamide NH, which alters both solubility and intermolecular hydrogen-bonding capacity [2]. These differences affect chromatographic purification behavior, formulation solubility, and membrane permeability predictions in cellular assays.

Physicochemical profiling Crystallinity and formulation LogP-driven SAR

Orthogonal Synthetic Diversification: Dual-Handle Reactivity Not Achievable with Non-Halogenated or 3-Unsubstituted Analogs

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide is uniquely positioned as a dual-handle building block for divergent library synthesis. The 3-acetamido group undergoes quantitative deacetylation with thionyl chloride in anhydrous methanol to yield 3-amino-6-bromocoumarin (CAS 33259-36-8), which can be converted to the non-fluorescent 3-azido-6-bromocoumarin (CAS 817638-73-6) for CuAAC click chemistry with terminal alkynes, generating intensely fluorescent 1,2,3-triazole products [1][2]. Independently and orthogonally, the 6-bromo substituent participates in palladium-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids to install diverse aryl groups at C-6 [3]. When both handles are exploited sequentially—Huisgen 1,3-cycloaddition at C-3 followed by Suzuki–Miyaura coupling at C-6—a library of coumarins bearing two distinct aryl moieties is accessible from a single precursor, enabling multi-analyte fluorescent sensor development [4]. Neither 3-acetamidocoumarin (no bromine handle for cross-coupling) nor 6-bromocoumarin (no 3-amino precursor for click chemistry) can support this sequential diversification strategy, and 3-acetyl-6-bromocoumarin lacks the hydrolyzable amide that provides the 3-amino intermediate under mild conditions [1][3].

Click chemistry Suzuki–Miyaura coupling Divergent library synthesis

Antimicrobial Hybrid Scaffold: Patent-Documented Broad-Spectrum Activity Deriving from the 6-Bromo-Coumarin Core

The 6-bromo-2-oxo-2H-chromen-3-yl scaffold has been incorporated into patent-protected antimicrobial chemotypes. US Patent 11,905,278 discloses 6-(6-bromo-2-oxo-2H-chromen-3-yl)-4-(2-chlorophenyl)-2-alkoxynicotinonitrile compounds (R = methyl or ethyl) that demonstrated antimicrobial activity against Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Aspergillus flavus, Chrysosporium keratinophilum) in disk diffusion assays with ciprofloxacin as reference standard [1]. In independent studies on 6-bromo-3-(ω-bromoacetyl)coumarin derivatives—accessible from the target compound via N-bromoacetylation—the 6-monobromo substitution pattern maintained antibacterial potency, while the 6,8-dibromo analog showed further enhanced activity, confirming that the bromine substitution pattern is a tunable parameter for antimicrobial SAR [2]. The non-brominated 3-acetylcoumarin scaffold lacks the potency enhancement associated with halogen substitution at C-6, consistent with the broader observation that bromocoumarins exhibit superior antitumor and antimicrobial activity compared to their non-halogenated counterparts across multiple chemotypes [3].

Antimicrobial resistance Coumarin-pyridine hybrids Broad-spectrum antibacterial

Procurement-Optimized Application Scenarios for N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide Based on Quantitative Differentiation Evidence


HDAC6-Selective Chemical Probe Development and Epigenetic Drug Discovery

Research groups developing isoform-selective HDAC6 inhibitors for oncology or neurodegenerative disease indications should prioritize this compound as a starting scaffold. The documented 4-fold HDAC6 selectivity window (IC₅₀ = 24.8 µM vs. >100 µM for HDAC1–5 and HDAC7–9) in a standardized biochemical assay provides a quantifiable selectivity baseline from which medicinal chemistry optimization can proceed [1]. Unlike pan-HDAC inhibitors that confound target deconvolution, this compound's preferential inhibition profile enables cleaner pharmacological probing of HDAC6-specific biology. Procurement at >95% purity is recommended for direct use in HDAC panel screening without additional purification.

ALR2 Inhibitor Lead Generation for Diabetic Complication Therapeutics

For programs targeting aldose reductase II (ALR2) in diabetic cataract, neuropathy, or nephropathy, this compound is the essential intermediate for synthesizing the most potent coumarin-thiazolidinedione hybrid inhibitor reported to date. Conversion to compound 10c yields an ALR2 inhibitor with IC₅₀ = 0.012 µM and a selectivity index of 324—forty-fold superior to sorbinil—with confirmed in vivo efficacy in delaying cataract progression in STZ-induced diabetic rats [2]. The synthetic route from this acetamide precursor through N-bromoacetylation and thiazolidinedione coupling is published and reproducible, making this compound the gatekeeper intermediate for accessing the 10c chemotype. Bulk procurement (gram to multi-gram scale) is warranted for lead optimization campaigns.

Divergent Fluorescent Probe Library Synthesis via Sequential Click Chemistry and Cross-Coupling

Chemical biology laboratories constructing fluorescent sensor libraries for bioimaging or diagnostic applications benefit from this compound's unique dual-handle architecture. The 3-acetamido group is quantitatively deacetylated to 3-amino, then converted to 3-azido for CuAAC click chemistry with alkynes, generating fluorescent triazole products; the 6-bromo position is independently functionalized via Suzuki–Miyaura cross-coupling to install aryl or heteroaryl groups [3][4]. Sequential execution of both transformations yields coumarins bearing two distinct aryl moieties, enabling the construction of multi-analyte fluorescent sensors whose spectroscopic response differs for each analyte [5]. No single alternative starting material provides both orthogonal handles simultaneously.

Antimicrobial Hybrid Library Synthesis with Patent-Defined IP Space

For anti-infective drug discovery programs, this compound serves as the coumarin component in patent-protected pyridine–coumarin hybrid antimicrobial agents (US 11,905,278). The 6-bromo-2-oxo-2H-chromen-3-yl scaffold is coupled with substituted nicotinonitrile systems to generate compounds with demonstrated activity against Gram-positive, Gram-negative, and fungal pathogens [6]. The granted patent provides composition-of-matter protection, and the defined SAR around the 6-bromo substitution pattern—where monobromination maintains potency and dibromination further enhances it—offers a rational basis for focused library design [7]. Procurement of high-purity material (>98%) is essential for reproducible biological assay data in antimicrobial screening cascades.

Quote Request

Request a Quote for N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.